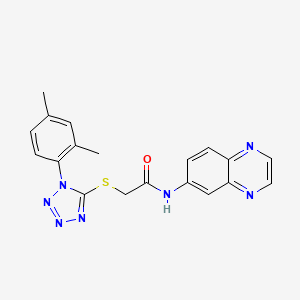

![molecular formula C12H11N3O B2442473 1-Methyl-4H-benzo[f][1,2,4]triazolo[4,3-a]azepin-6(5H)-one CAS No. 1588522-05-7](/img/structure/B2442473.png)

1-Methyl-4H-benzo[f][1,2,4]triazolo[4,3-a]azepin-6(5H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

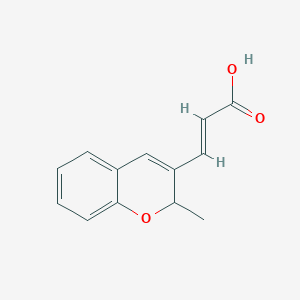

The compound “1-Methyl-4H-benzo[f][1,2,4]triazolo[4,3-a]azepin-6(5H)-one” is also known as Flubromazolam . It is a triazole analogue of the designer benzodiazepine, flubromazepam . It is composed of a benzene ring fused to a seven-triazole membered 1,4-diazepine ring that is also fused to a 1,2,4 ring . An alkyl methyl (-CH3) is attached at the 1-position of the triazole ring, a 2-fluorophenyl ring is attached at the 6-position of the diazapine ring, and a bromine is attached at the 8-position of the benzene ring .

Molecular Structure Analysis

The molecular formula of Flubromazolam is C17H12BrFN4 and it has a molecular weight of 371.21 g/mol . The structure of Flubromazolam is composed of a benzene ring fused to a seven-triazole membered 1,4-diazepine ring that is also fused to a 1,2,4 ring .Applications De Recherche Scientifique

Synthesis of Novel Benzotriazoloazepine Derivatives

Researchers synthesized new benzotriazoloazepine derivatives, including structures similar to 1-Methyl-4H-benzo[f][1,2,4]triazolo[4,3-a]azepin-6(5H)-one, and initially screened their anticonvulsant activities. The synthesis process involved reactions with various hydrazides and hydrazine hydrate, revealing the potential for a range of benzotriazoloazepine compounds with medicinal properties (Zhang et al., 2013).

Anticonvulsant Activity Evaluation

A series of derivatives of 1-Methyl-4H-benzo[f][1,2,4]triazolo[4,3-a]azepin-6(5H)-one was synthesized and their anticonvulsant activities evaluated using the maximal electroshock (MES) test. The neurotoxic effects were also determined, with some compounds showing significant effectiveness and low toxicity, indicating their potential use in treating seizures or epilepsy (Piao et al., 2012).

Synthesis and Screening for Anticonvulsant Agents

Another study focused on synthesizing 8-alkylamino derivatives of 1-Methyl-4H-benzo[f][1,2,4]triazolo[4,3-a]azepin-6(5H)-one. These compounds were screened for their anticonvulsant activities, with some showing promising results and better performance than standard antiepileptic drugs in tests. This highlights their potential in developing new anticonvulsant medications (Wu et al., 2016).

Mécanisme D'action

Flubromazolam, similar to schedule IV benzodiazepines (such as alprazolam, clonazepam, diazepam), binds to the benzodiazepine receptors with high affinity and efficacy . It possesses central nervous system depressant effects, such as anxiolytic, anticonvulsant, sedative-hypnotic, and muscle relaxant effects .

Safety and Hazards

The recreational use of Flubromazolam may result in prolonged, severe intoxication associated with coma, hypotension, and rhabdomyolysis (a breakdown of muscle tissue leading to the release of dangerous protein into the bloodstream) . Intoxication due to Flubromazolam is characterized by excessive drowsiness, partial amnesia, and inability to follow or participate in conversation .

Propriétés

IUPAC Name |

1-methyl-4,5-dihydro-[1,2,4]triazolo[4,3-a][1]benzazepin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O/c1-8-13-14-12-7-6-11(16)9-4-2-3-5-10(9)15(8)12/h2-5H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOTGWSNIKCSYOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C3=CC=CC=C3C(=O)CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-4H-benzo[f][1,2,4]triazolo[4,3-a]azepin-6(5H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one](/img/structure/B2442391.png)

![methyl 5-((3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)furan-2-carboxylate](/img/structure/B2442393.png)

![N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(2-methoxy-5-methylphenyl)oxalamide](/img/structure/B2442400.png)

![(2Z)-7-[[bis(2-methoxyethyl)amino]methyl]-6-hydroxy-2-[(5-methylfuran-2-yl)methylidene]-1-benzofuran-3-one](/img/structure/B2442403.png)

![3-(1H-indol-3-yl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2442405.png)

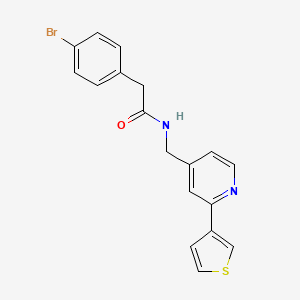

![N-{5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl}-4-methylbenzamide](/img/structure/B2442408.png)

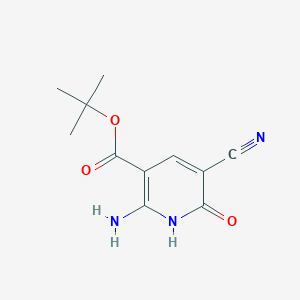

![3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-propoxybenzyl)propanamide](/img/structure/B2442413.png)